PF-06726304

Medicinal Chemistry Lead Optimization Drug Discovery

Procure PF-06726304 for precise EZH2 inhibition. This pyridone-derived molecule is optimized for LipE (4.0), ensuring enhanced drug-likeness. It uniquely provides high-potency coverage against both WT (Ki=0.7nM) and clinically relevant Y641N mutant (Ki=3.0nM) isoforms, critical for lymphoma models. Its validated in vivo regimen (200-300mg/kg BID, 20-day) supports reproducible tumor stasis studies. Strictly for R&D; not interchangeable with generic EZH2 tools.

Molecular Formula C22H21Cl2N3O3
Molecular Weight 446.3 g/mol
Cat. No. B610004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-06726304
SynonymsPF-06726304;  PF 06726304;  PF06726304;  PF-6726304;  PF 6726304;  PF6726304.
Molecular FormulaC22H21Cl2N3O3
Molecular Weight446.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=O)N1)CN2CCC3=C(C=C(C(=C3C2=O)Cl)C4=C(ON=C4C)C)Cl)C
InChIInChI=1S/C22H21Cl2N3O3/c1-10-7-11(2)25-21(28)16(10)9-27-6-5-14-17(23)8-15(20(24)19(14)22(27)29)18-12(3)26-30-13(18)4/h7-8H,5-6,9H2,1-4H3,(H,25,28)
InChIKeyPDKDOPJQPKXNCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PF-06726304: A Selective SAM-Competitive EZH2 Inhibitor with Quantified Potency for Epigenetic Oncology Research


PF-06726304 is a novel, selective S-adenosylmethionine (SAM)-competitive inhibitor of the lysine methyltransferase Enhancer of Zeste Homolog 2 (EZH2), a core catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) [1]. Characterized as a pyridone-derived small molecule, it demonstrates potent inhibition of both wild-type EZH2 (Ki = 0.7 nM) and the clinically relevant Y641N mutant (Ki = 3.0 nM) [1] . Its development was guided by Lipophilic Efficiency (LipE) optimization, providing a quantifiable framework for its enhanced drug-likeness compared to earlier leads .

PF-06726304: Why Functional EZH2 Inhibition Profiles Preclude Simple In-Class Substitution


Interchangeability among EZH2 inhibitors is not supported by their divergent pharmacological profiles. Despite a shared target, variations in binding mode (SAM-competitive vs. substrate-competitive), mutant isoform selectivity, and physicochemical optimization (e.g., LipE) critically alter cellular efficacy and in vivo tolerability. PF-06726304 was explicitly optimized for enhanced LipE relative to its predecessor compound 18 , achieving a high on-target potency coupled with a selectivity profile that minimizes inhibition across a panel of histone methyltransferases and kinases [1]. Substituting PF-06726304 with a generic EZH2 inhibitor lacking these specific quantifiable attributes risks compromising experimental reproducibility, particularly in studies requiring Y641N mutant coverage or defined in vivo pharmacokinetic and tolerability windows established in xenograft models .

PF-06726304: Comparative Quantitative Evidence for Procurement Decision-Making


Lipophilic Efficiency (LipE) Optimization: A Quantified Improvement in Drug-Likeness Over Earlier Lead

PF-06726304 demonstrates improved Lipophilic Efficiency (LipE) compared to its precursor, compound 18. LipE, calculated as pIC50 minus logP, is a key metric for balancing potency and lipophilicity to enhance drug-likeness. While compound 18 had a LipE value of 2.4, PF-06726304 achieves a LipE of 4.0, representing a substantial 1.6-unit increase . This improvement was driven by a reduction in logP from 2.5 to 0.9 while maintaining potent on-target activity in both biochemical and cellular readouts [1].

Medicinal Chemistry Lead Optimization Drug Discovery

EZH2 Wild-Type and Y641N Mutant Binding Affinity: Quantified Potency for Both Genotypes

PF-06726304 potently inhibits both wild-type EZH2 and the Y641N mutant, a common gain-of-function mutation in lymphomas. It displays a Ki of 0.7 nM against wild-type EZH2 and a Ki of 3.0 nM against the Y641N mutant . This dual activity is superior to some early-generation EZH2 inhibitors like GSK126, which has a reported IC50 of 9.9 nM against wild-type EZH2 and does not have a specified Ki for the Y641N mutant [1]. The cellular activity translates to an H3K27me3 inhibition IC50 of 15 nM and a Karpas-422 cell proliferation IC50 of 25 nM .

Cancer Epigenetics Target Engagement Lymphoma Research

In Vivo Efficacy and Tolerability in Karpas-422 Xenograft Model: Dose-Dependent Tumor Regression with Defined Tolerability

In a subcutaneous Karpas-422 xenograft model, PF-06726304 administered at 200 mg/kg and 300 mg/kg twice daily (BID) for 20 days resulted in tumor stasis and regression, respectively . This robust antitumor activity is linked to the compound's ability to reduce intratumoral histone methylation (H3K27me3) and de-repress PRC2 target genes in a dose-dependent manner . Importantly, treatment was well-tolerated, with less than 10% body weight loss observed in mice throughout the study [1].

In Vivo Pharmacology Xenograft Models Lymphoma

PF-06726304: Validated Research Applications in Epigenetic Oncology and Lead Optimization


Investigating PRC2-Dependent Gene Silencing in Y641N-Mutant Lymphoma Models

Use PF-06726304 at concentrations ≥25 nM (cellular proliferation IC50) to achieve robust inhibition of H3K27 trimethylation and subsequent de-repression of PRC2 target genes such as PRDM1 and TNFRSF21 in cell lines harboring the Y641N mutation (e.g., KARPAS-422) .

Establishing In Vivo Proof-of-Concept for EZH2 Inhibition in Xenograft Studies

Leverage the validated in vivo dosing regimen of 200-300 mg/kg BID for 20 days in a subcutaneous Karpas-422 xenograft model to assess tumor stasis or regression and to benchmark pharmacodynamic modulation of intratumoral H3K27me3 .

Medicinal Chemistry Benchmarking for EZH2 Lead Optimization

Utilize PF-06726304 as a reference compound with a defined LipE of 4.0 to benchmark the drug-likeness of novel EZH2 inhibitor candidates, assessing their potency-lipophilicity balance in biochemical and cellular assays [1].

Dual Genotype Target Engagement Studies in Epigenetic Drug Discovery

Employ PF-06726304 to simultaneously inhibit both wild-type (Ki=0.7 nM) and Y641N mutant (Ki=3.0 nM) EZH2 in comparative studies to understand the differential biological consequences of inhibiting these two genotypes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-06726304

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.